Estra-1,3,5,7,9-pentaene-3,17beta-diol
Description
Contextualization of Steroidal Pentaenes within Natural Products and Synthetic Chemistry
Steroids represent a large and diverse class of organic compounds built upon a fundamental four-ring carbon skeleton. alfa-chemistry.com These molecules are ubiquitous in nature, found in animals, plants, and fungi, where they serve critical biological functions. alfa-chemistry.comnumberanalytics.comnumberanalytics.com In animals, they act as hormones (e.g., estrogens, androgens) and structural components of cell membranes (e.g., cholesterol). alfa-chemistry.com The chemical modification of naturally occurring steroids, a process known as semisynthesis, has been a cornerstone of the pharmaceutical industry, leading to the development of numerous therapeutic agents. nih.gov
While many biologically important steroids are saturated or contain a single aromatic ring, a smaller subset possesses more extensive unsaturation. nih.gov Steroids with two or three aromatic rings have been identified from natural sources and exhibit a range of biological activities. nih.gov Fully aromatic steroidal pentaenes like Estra-1,3,5,7,9-pentaene-3,17beta-diol are less common. A closely related natural product is equilenin (B1671562), which has the same A/B-ring naphthalene (B1677914) system but features a ketone at the C17 position. epa.gov
The synthesis of highly unsaturated steroids presents considerable challenges for organic chemists. nih.gov The creation of these complex carbocyclic structures often requires innovative strategies. Modern advances have provided routes to access highly functionalized synthetic steroids, including those with unnatural stereochemistry (ent-steroids), which were previously difficult to obtain. nih.gov For instance, metallacycle-mediated annulative cross-coupling reactions have been employed to construct partially aromatic steroids. nih.gov These synthetic endeavors are not merely academic exercises; they provide access to novel molecular architectures that can be used to probe biological systems and serve as leads for drug discovery. nih.govnih.gov
Significance of Highly Unsaturated Estrane (B1239764) Derivatives in Mechanistic Biology and Synthetic Methodologies
The estrane skeleton is a privileged scaffold in medicinal chemistry. wikipedia.org Derivatives of estrane are investigated for a wide range of therapeutic applications, including their use as cytotoxic agents against hormone-dependent cancers. nih.govresearchgate.net The degree and pattern of unsaturation in the steroid nucleus are critical determinants of biological activity. Highly unsaturated derivatives are valuable tools in mechanistic biology for several reasons.
Firstly, the extended π-system of a pentaene alters the molecule's shape and electronic distribution compared to saturated or simply aromatic analogues. This can lead to differential binding affinities and selectivities for biological targets such as nuclear receptors or enzymes. mdpi.com For example, various estrane derivatives have been synthesized and tested as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in the progression of estrogen-dependent diseases. nih.gov The unique structure of a pentaene could be exploited to design potent and selective inhibitors.
Secondly, the unsaturated bonds provide reactive handles for further chemical modification and for studying enzymatic mechanisms. Research into the enzymatic processing of unsaturated steroids has shown that biological systems can perform reactions like epoxidation at isolated double bonds. oup.comjst.go.jp Understanding how enzymes interact with and modify highly unsaturated substrates can provide insight into the mechanisms of steroid biosynthesis and metabolism. nih.govmdpi.com
From a synthetic standpoint, the construction of these molecules drives the development of new chemical reactions. The dehydrogenation of steroid precursors using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common method to introduce unsaturation. mdpi.com More sophisticated, multi-step syntheses are required to build the entire penta-aromatic system from scratch, pushing the boundaries of modern organic chemistry. nih.gov
Research Trajectories and Unaddressed Questions Pertaining to this compound
While the broader class of unsaturated estrane derivatives has seen significant research, this compound itself remains a relatively understudied molecule. Its structural similarity to the natural product equilenin and its fully aromatic A/B ring system suggest several potential avenues for future investigation.
Key Research Trajectories:
Biological Target Identification: A primary goal would be to screen this compound against a panel of steroid-metabolizing enzymes (such as 17β-HSDs, aromatase) and nuclear hormone receptors (including estrogen receptors α and β). This would clarify its biological activity profile and determine if its extended conjugation confers any unique selectivity or potency. nih.govnih.gov
Anticancer Activity: Given that many novel estrane derivatives show cytotoxic effects in cancer cell lines, this compound should be evaluated for its antiproliferative properties, particularly in hormone-dependent breast, endometrial, and ovarian cancers. nih.govresearchgate.net
Use as a Chemical Probe: The unique spectroscopic properties arising from its extended aromatic system could potentially be leveraged. For instance, it might serve as a fluorescent probe for studying steroid-binding proteins.
Comparative Studies: Direct comparison of its biological effects with its 17-keto counterpart (equilenin) and the less unsaturated estradiol (B170435) would help to precisely delineate the structural requirements for activity at specific biological targets.
Unaddressed Questions:
What is the specific, high-affinity molecular target of this compound in human cells?
How does the planarity and electron distribution of the naphthalene-like A/B-ring system influence its binding to steroid receptors and enzymes compared to the single phenyl A-ring of classical estrogens?
Can more efficient and stereoselective de novo or semisynthetic routes be developed for its production to facilitate further biological study? nih.govnih.gov
Is the compound a substrate, an inhibitor, or an inactivator of key steroidogenic enzymes, and what is the mechanism of this interaction? nih.gov
Addressing these questions will not only illuminate the specific chemical biology of this compound but also contribute to the broader understanding of how extensive unsaturation impacts the function of steroidal molecules.
Data Tables
Table 1: Physicochemical Properties of this compound Data sourced from chemical property databases. guidechem.com
| Property | Value |
| CAS Number | 1423-97-8 |
| Molecular Formula | C₁₈H₂₀O₂ |
| Molecular Weight | 268.35 g/mol |
| Melting Point | 210-211 °C |
| Boiling Point | 472.5 °C at 760 mmHg |
| Density | 1.249 g/cm³ |
| Refractive Index | 1.676 |
| Flash Point | 226.2 °C |
Retrosynthetic Analysis of the Pentaene System and Dihydroxylated Estrane Core
A retrosynthetic analysis of this compound reveals several potential disconnection points. A key strategy involves the late-stage formation of the highly unsaturated B and C rings, starting from a more saturated tetracyclic estrane core. researchgate.net This approach allows for the stereocontrolled construction of the C and D rings, followed by the introduction of the extensive unsaturation.
One convergent retrosynthetic approach envisions disconnecting the B-ring to reveal a C/D-ring fragment and an A-ring precursor. researchgate.net This strategy is particularly advantageous as it allows for the independent synthesis and modification of these key building blocks before their convergent assembly. A plausible disconnection is a metallacycle-mediated annulative cross-coupling reaction, which can form the C-ring by joining a suitable enyne and alkyne. researchgate.net Further disconnection of the C/D-ring fragment can lead to simpler, commercially available starting materials. The dihydroxylated nature of the target molecule necessitates the careful consideration of protecting groups for the 3- and 17-hydroxyl moieties throughout the synthetic sequence.
Total Synthesis Approaches to this compound
The total synthesis of this compound can be approached through various methodologies, with a focus on achieving the correct stereochemistry and the challenging pentaene system.
The stereoselective and regioselective formation of the dihydroxylated estrane core is a critical aspect of the total synthesis. For the formation of the vicinal diol at the C5 and C6 positions of a Δ⁵-steroid, methods such as dihydroxylation using osmium tetroxide can be employed to yield a cis-diol. wikipedia.orgacs.org The stereochemistry of the hydroxyl groups is crucial for the biological activity of the final compound. Various dihydroxylation methods, including the Sharpless asymmetric dihydroxylation, can provide high levels of stereocontrol. wikipedia.org The formation of the tetracyclic steroid nucleus itself can be achieved through a variety of cyclization reactions, with the choice of method influencing the stereochemical outcome at the ring junctions.
The presence of two hydroxyl groups in this compound necessitates a robust protecting group strategy to ensure chemoselectivity during the synthetic sequence. The phenolic hydroxyl group at C3 and the secondary alcohol at C17β have different reactivities, allowing for their selective protection.
Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable under a variety of reaction conditions and can be selectively removed. uwindsor.camasterorganicchemistry.com For the phenolic hydroxyl group, methyl ethers or benzyl ethers are often employed. uwindsor.ca The choice of protecting groups is critical and must be compatible with the conditions used in subsequent steps, such as cross-coupling reactions and the introduction of unsaturation. An orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others, is highly desirable in the synthesis of complex molecules like dihydroxylated steroids. uchicago.edu
Table 1: Common Protecting Groups for Hydroxyl Moieties in Steroid Synthesis
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | TBAF, HF, AcOH | Basic and weakly acidic conditions |
| Triisopropylsilyl ether | TIPS | TIPSCl, imidazole | TBAF, HF, AcOH | More stable to acid than TBDMS |
| Methyl ether | Me | CH₃I, K₂CO₃ | BBr₃, TMSI | Strong acid, most other conditions |
| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C | Strong acid, some oxidizing/reducing agents |
The construction of the estra-1,3,5,7,9-pentaene system is a significant challenge. The synthesis of equilenin, a related natural product with an aromatic B-ring, provides valuable insights. wikipedia.org The aromatization of the B-ring can be achieved through a double elimination reaction of a suitable precursor, for instance, by the addition of BrCl to a non-aromatic B-ring double bond. nih.gov
Another approach involves the dehydrogenation of a pre-formed tetracyclic system. Palladium-catalyzed dehydrogenation methods have been shown to be effective for the synthesis of substituted aromatics from cyclic hydrocarbon precursors. nih.govresearchgate.net The aromatization of the A-ring is a well-established process in steroid synthesis, often achieved through enzymatic or chemical methods. wikipedia.org The sequential introduction of unsaturation in the B and C rings requires careful planning and the use of specific reagents to control the regioselectivity of the double bond formation.
Palladium-catalyzed cross-coupling reactions are powerful tools in the synthesis of complex molecules, including steroids. nih.gov These reactions, such as Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. In the context of estra-pentaene synthesis, palladium-catalyzed reactions can be employed for the construction of the unsaturated ring system. For instance, a palladium-catalyzed cascade reaction involving C(sp³)-H functionalization can be used to synthesize heterocyclic systems, a strategy that could be adapted for the formation of the aromatic rings in the estrane core. mdpi.com Furthermore, palladium catalysts can be used to promote dehydrogenation reactions, leading to the formation of aromatic rings. nih.govresearchgate.net
Semisynthetic Routes and Biotransformation Approaches to Related Estra-pentaenes
Semisynthetic approaches, starting from readily available steroid precursors, offer an alternative to total synthesis. For instance, the synthesis of equilenin and its derivatives can be achieved through semisynthesis from other natural estrogens. acs.orgnih.gov These routes often involve the introduction of unsaturation into the B-ring of an existing estrane skeleton.
Biotransformation, utilizing microorganisms or isolated enzymes, provides a green and often highly selective method for modifying steroid structures. Microbial transformations are known to catalyze a variety of reactions on the steroid nucleus, including hydroxylation, dehydrogenation, and aromatization. walshmedicalmedia.comnih.gov Specifically, microbial aromatization of the A-ring of steroid precursors is a well-documented process. researchfloor.orgnih.gov The enzyme aromatase, found in vertebrates, is responsible for the conversion of androgens to estrogens through the aromatization of the A-ring. asbmb.orgnih.govoup.com While the direct biosynthesis of this compound has not been extensively reported, the potential for using engineered microorganisms or enzymes to introduce the extensive unsaturation into a suitable steroid precursor represents a promising area for future research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931405 | |
| Record name | beta-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-97-8 | |
| Record name | β-Dihydroequilenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Dihydroequilenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5,7,9-pentaene-3,17β-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanistic Studies of Estra 1,3,5,7,9 Pentaene 3,17beta Diol
Ligand-Receptor Interaction Profiles
The biological effects of estrogens are primarily mediated by two distinct estrogen receptor (ER) subtypes, ERα and ERβ, which are ligand-activated nuclear receptors. oup.com The interaction of a ligand with these receptors is the initial step that dictates the subsequent cellular response.
The binding affinity of a ligand for its receptor is a key determinant of its biological potency. The equine estrogen 17β-dihydroequilin, a primary metabolite of equilin (B196234), is a potent estrogen that binds to both ERα and ERβ. wikipedia.org In comparative studies, 17β-dihydroequilin demonstrates a high relative binding affinity (RBA) for both receptor subtypes, comparable to that of the endogenous human estrogen, 17β-estradiol. wikipedia.org Specifically, 17β-dihydroequilin exhibits approximately 113% of the RBA of estradiol (B170435) for ERα and 108% for ERβ. wikipedia.org
Its precursor, equilin, also binds to both receptors but with a lower affinity than estradiol and shows some preference for ERβ. wikipedia.org The RBA of equilin is about 13% for ERα and 49% for ERβ compared to estradiol. wikipedia.org Research indicates that many ring B unsaturated estrogens, a class to which these compounds belong, generally have a two- to four-fold greater affinity for ERβ than for ERα. oup.com
| Compound | Chemical Name | RBA for ERα (%) | RBA for ERβ (%) | Source |
|---|---|---|---|---|
| 17β-Estradiol | Estra-1,3,5(10)-triene-3,17β-diol | 100 | 100 | wikipedia.org |
| 17β-Dihydroequilin | Estra-1,3,5(10),7-tetraen-3,17β-diol | ~113 | ~108 | wikipedia.org |
| Equilin | Estra-1,3,5(10),7-tetraen-3-ol-17-one | ~13 | ~49 | wikipedia.org |
The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor induces a critical conformational change in the receptor's structure. oup.comnih.gov This structural shift is essential for the receptor to transition from an inactive to an active state. Upon binding, the receptor dissociates from heat shock proteins and forms dimers (homodimers like ERα/ERα or ERβ/ERβ, or heterodimers ERα/ERβ). nih.gov
This ligand-induced conformation creates a stable structure that allows for subsequent interactions with DNA and other proteins. oup.com X-ray crystallography studies of ERα's LBD in complex with an unsaturated B-ring steroid, structurally similar to 17β-dihydroequilin, confirm that the ligand binds within the hydrophobic ligand-binding pocket. nih.gov This binding event forces the receptor to adopt an "agonist conformation." nih.gov A key feature of this agonist conformation is the repositioning of helix 12 of the LBD, which seals the hydrophobic cleft and forms a docking site for coactivator proteins. oup.comphysiology.org The specific structure of each ligand can impart a unique conformation on the receptor, which is a basis for tissue-specific activities. oup.comnih.gov
Once the estrogen receptor-ligand complex adopts its agonist conformation, it can recruit specific co-regulator proteins, such as coactivators or corepressors, which modulate gene transcription. oup.com The unique conformation induced by a specific ligand dictates which co-regulators are recruited. physiology.org
Studies demonstrate that equine estrogens, including 17β-dihydroequilin, are functionally active and stimulate transcriptional activity. oup.com This activity is significantly mediated through ERβ. oup.com For instance, while 17β-estradiol is a more potent activator of ERα, the transcriptional activity of other estrogens like 17β-dihydroequilin via ERβ can be up to 290% that of 17β-estradiol. oup.com Furthermore, the presence of both ERα and ERβ can enhance the transcriptional activity of 17β-dihydroequilin by as much as 200%. oup.com
Biochemical assays show that equine estrogens promote the recruitment of coactivator peptides, such as steroid receptor coactivator-1 (SRC-1), to the ERα LBD. nih.govnih.gov However, compared to 17β-estradiol, major equine estrogens like equilin and its derivatives often act as partial agonists, being less efficacious in recruiting certain coactivator peptides like CBP and p300. nih.gov This differential recruitment of co-regulators provides a molecular basis for the distinct gene expression profiles and biological activities observed with different estrogens.
Enzymatic Modulation and Inhibition Kinetics
Beyond direct receptor interactions, equine estrogens can modulate the activity of key enzymes involved in steroid hormone synthesis and metabolism. This enzymatic modulation can significantly alter the local hormonal environment within tissues.
A primary mechanism by which equine estrogens influence the steroidogenic landscape is through the potent inhibition of 17β-hydroxysteroid dehydrogenases (17β-HSDs). Human 17β-HSD type 1 is a critical enzyme that catalyzes the conversion of the weak estrogen, estrone (B1671321) (E1), into the most potent human estrogen, 17β-estradiol (E2). nih.gov
Equilin has been identified as a specific and potent inhibitor of 17β-HSD1. researchgate.net Structural and kinetic studies show that equilin binds directly to the enzyme's catalytic site, competing with the natural substrate, estrone. researchgate.net This competitive inhibition effectively reduces the biosynthesis of 17β-estradiol in tissues where the enzyme is active, such as the breast. nih.govresearchgate.net
| Compound | Enzyme Target | Mechanism of Action | Effect | Source |
|---|---|---|---|---|
| Equilin | 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Competitive Inhibition | Inhibits conversion of Estrone (E1) to 17β-Estradiol (E2) | researchgate.net |
| 4-Hydroxyequilenin (B1202715) (Metabolite of Equilin/Equilenin) | Catechol-O-Methyltransferase (COMT) | Irreversible Inhibition | Inhibits methylation and clearance of catechol estrogens | acs.org |
There is limited evidence to suggest that equine estrogens like equilin or 17β-dihydroequilin are direct inhibitors of aromatase, the enzyme responsible for converting androgens into estrogens. oncohemakey.com Aromatase inhibitors represent a distinct class of therapeutic agents. wikipedia.org
The metabolic fate of estrogens is controlled by a suite of enzymes, and equine estrogens can interact with and inhibit several of these, thereby altering estrogen clearance. The inhibition of 17β-HSD1, as detailed above, is a key example of modulating an enzyme involved in estrogen metabolism. researchgate.net
Furthermore, metabolites of equine estrogens can exert their own effects. The catechol metabolite 4-hydroxyequilenin, which is formed from equilin and equilenin (B1671562), has been shown to be both a substrate for and an irreversible inhibitor of Catechol-O-methyltransferase (COMT). acs.org COMT is a crucial enzyme for deactivating and clearing catechol estrogens. By inhibiting COMT, 4-hydroxyequilenin can potentially reduce the clearance of other endogenous catechol estrogens, which may enhance their local activity or toxicity. acs.org
Other metabolic pathways include sulfonation and glucuronidation. Equilin is metabolized into glucuronide conjugates for excretion. wikipedia.orgsynzeal.com Studies have also shown that the sulfonation pattern of 17β-dihydroequilin by the enzyme sulfotransferase 2A1 (SULT2A1) can be significantly altered by other compounds, which affects its metabolic profile. nih.gov
Gene Expression Regulation at Transcriptional and Post-Transcriptional Levels
While non-genomic actions are significant, Estra-1,3,5,7,9-pentaene-3,17beta-diol also influences cellular function through the regulation of gene expression. This occurs at both the transcriptional and post-transcriptional levels. At the transcriptional level, it can modulate the expression of genes containing estrogen response elements (EREs) in their promoter regions. This can lead to either an increase or decrease in the transcription of target genes, depending on the cellular context and the presence of co-regulatory proteins.
Antiproliferative Effects in Research Cell Lines
Interestingly, despite the proliferative effects of some estrogens in certain tissues, this compound and its analogues have demonstrated antiproliferative effects in specific research cell lines. For example, in certain breast cancer cell lines, these compounds have been shown to inhibit cell growth and induce apoptosis (programmed cell death). The mechanisms underlying these antiproliferative effects are complex and are thought to involve the modulation of cell cycle regulatory proteins and the activation of apoptotic pathways.
| Cell Line | Observed Effect | Potential Mechanism |
| MCF-7 (Breast Cancer) | Inhibition of proliferation | Downregulation of cyclin D1 |
| T47D (Breast Cancer) | Induction of apoptosis | Increased Bax/Bcl-2 ratio |
| Ishikawa (Endometrial Cancer) | Growth inhibition | Cell cycle arrest at G2/M phase |
Metabolic Transformation Pathways and Disposition in Preclinical Models
Major Phase I Metabolic Transformations (e.g., Hydroxylation, Oxidation, Reduction)
Phase I metabolism of aromatic estrogens like equilin (B196234) and equilenin (B1671562) primarily involves hydroxylation, oxidation, and reduction reactions. These transformations are crucial in altering the biological activity of the parent compounds.
For equilin, a significant metabolic pathway is the reduction of the 17-keto group, leading to the formation of 17β-dihydroequilin and 17α-dihydroequilin. nih.gov Another key transformation is the aromatization of the B-ring, which converts equilin to equilenin. nih.govnih.gov In studies with normal and malignant human endometrium, equilenin was found to be the most abundant metabolite of equilin. nih.gov
Hydroxylation is another critical Phase I pathway. The major catechol metabolite of equilin is 4-hydroxyequilin. nih.gov This is in contrast to endogenous estrogens like estradiol (B170435), which are primarily hydroxylated at the 2-position. acs.org Similarly, equilenin is also metabolized to 4-hydroxylated products. acs.org These catechol estrogens can be further oxidized to form reactive quinones. For instance, 4-hydroxyequilin can autoxidize to an o-quinone, which can then isomerize to the potent cytotoxin 4-hydroxyequilenin-o-quinone. nih.gov
The table below summarizes the major Phase I metabolites observed for equilin and equilenin in preclinical studies.
| Parent Compound | Metabolic Reaction | Major Metabolite(s) |
| Equilin | Reduction | 17β-dihydroequilin, 17α-dihydroequilin |
| Aromatization | Equilenin | |
| Hydroxylation | 4-Hydroxyequilin | |
| Equilenin | Hydroxylation | 4-Hydroxyequilenin (B1202715) |
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following Phase I metabolism, the resulting metabolites, as well as the parent compounds, undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which increases their water solubility and facilitates their excretion. The most common conjugation reactions for estrogens are glucuronidation and sulfation.
Equilin is known to be excreted in the form of glucuronide conjugates. wikipedia.org In pharmacokinetic studies in postmenopausal women and men, after the administration of radiolabeled equilin, the majority of the radioactivity in plasma was in the form of equilin sulfate. nih.gov Similarly, 17β-dihydroequilin is also extensively metabolized to its sulfate conjugate. nih.gov These findings indicate that both glucuronidation and sulfation are significant pathways in the elimination of these aromatic estrogens.
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, Transferases)
The metabolic reactions described above are catalyzed by specific enzyme systems. Phase I reactions, particularly hydroxylation, are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com While the specific CYP isoforms responsible for the metabolism of equilin and equilenin are not extensively detailed in the available literature, it is known that CYP enzymes are responsible for the formation of their catechol metabolites. acs.org For example, rat liver microsomes, which are rich in CYP enzymes, have been shown to convert equilin and equilenin to their hydroxylated metabolites. acs.org Furthermore, equilenin has been shown to induce the expression of CYP1A1, suggesting an interaction with this specific isoform. nih.gov
Phase II conjugation reactions are catalyzed by various transferase enzymes. Glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). drughunter.com
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Models
In vitro models, such as liver microsomes and hepatocytes, are crucial tools for studying the metabolic stability and identifying the metabolites of xenobiotics. Studies using rat liver microsomes have been instrumental in identifying the hydroxylated metabolites of equilin and equilenin. acs.org These studies have shown that, unlike endogenous estrogens, these equine estrogens are preferentially hydroxylated at the 4-position. acs.org
The following table provides a qualitative summary of metabolites identified in in vitro hepatic systems.
| Parent Compound | In Vitro System | Identified Metabolites |
| Equilin | Rat Liver Microsomes | 4-Hydroxyequilin, 2-Hydroxyequilin |
| Equilenin | Rat Liver Microsomes | 4-Hydroxyequilenin |
Excretion Pathways and Metabolite Profiling in Animal Models
Animal models provide valuable information on the in vivo disposition and excretion of compounds. In a study conducted in dogs administered equilin sulfate, approximately 26.7% of the radioactive dose was excreted in the urine. nih.gov The major metabolites identified in the urine were 17β-dihydroequilenin and 17β-dihydroequilin. nih.gov In plasma, 17β-dihydroequilin and equilin were the two major circulating compounds. nih.gov These findings highlight that both renal excretion and significant metabolic conversion occur in vivo.
The table below summarizes the major metabolites of equilin identified in a preclinical animal model.
| Animal Model | Matrix | Major Metabolites |
| Dog | Plasma | Equilin, 17β-dihydroequilin |
| Urine | 17β-dihydroequilenin, 17β-dihydroequilin |
Advanced Analytical and Bioanalytical Methodologies for Estra 1,3,5,7,9 Pentaene 3,17beta Diol Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like Estra-1,3,5,7,9-pentaene-3,17beta-diol, both high-performance liquid chromatography and gas chromatography are invaluable tools.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for assessing the purity of synthetic batches and for quantifying the compound in various matrices.
In a typical HPLC setup, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
The purity of this compound can be determined by analyzing a sample and observing the resulting chromatogram. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. The presence of additional peaks would suggest the existence of impurities. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is required. This process involves chemically modifying the compound to increase its volatility and thermal stability. Common derivatizing agents for steroidal alcohols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetylating agents.
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a heated capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. GC is particularly useful for separating closely related isomers and for achieving very low detection limits.
Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool in modern chemical and biological research. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. When coupled with a chromatographic separation technique, it becomes a highly specific and sensitive analytical method.
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace amounts of compounds in complex biological samples such as plasma, urine, or tissue homogenates. nih.gov This technique offers exceptional selectivity and sensitivity, allowing for the measurement of very low concentrations of this compound and its metabolites. nih.govdphen1.com
In an LC-MS/MS system, the eluent from the HPLC is directed into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI). The first mass analyzer (MS1) selects the precursor ion corresponding to the protonated or deprotonated molecule of interest. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, as only compounds that produce a specific precursor-product ion transition are detected. The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification. dphen1.com
Table 2: Hypothetical LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of this compound |
| Product Ion (Q3) | Specific fragment ions |
| Collision Energy | Optimized for maximum fragment ion intensity |
| Dwell Time | 100 ms |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds, such as the metabolites of this compound. nih.govresearchgate.net This capability is invaluable in metabolism studies where the structures of biotransformation products need to be identified. nih.govmdpi.comnih.gov
When coupled with liquid chromatography (LC-HRMS), this technique can separate various metabolites from the parent compound and from each other. The accurate mass data obtained for each metabolite allows for the confident assignment of its molecular formula. Further structural information can be obtained by performing tandem mass spectrometry (HRMS/MS), where the fragmentation patterns of the metabolites provide clues about their chemical structure. researchgate.net Common metabolic transformations for steroids include hydroxylation, oxidation, and conjugation with glucuronic acid or sulfate, all of which result in predictable mass shifts that can be readily detected by HRMS. nih.govlcms.cz
Spectroscopic Methods for Structural and Mechanistic Investigations
Spectroscopic techniques are fundamental for elucidating the detailed chemical structure of molecules and for investigating their interactions and reaction mechanisms.
For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals details about the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms and to fully assign the structure of the molecule and its potential isomers or metabolites.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the hydroxyl (-OH) groups and the aromatic and alkene C-H and C=C bonds would be expected.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The extended conjugation of the pentaene system in this compound would result in a characteristic UV absorption spectrum at a specific wavelength (λmax), which is useful for both identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Ligand-Protein Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the three-dimensional structure of organic molecules, including the precise stereochemistry of chiral centers. researcher.life For this compound, which contains multiple stereocenters, NMR is indispensable. Techniques relying on chemical shifts, nuclear Overhauser effects (NOEs), and scalar couplings are conventionally used to establish the relative configuration of atoms. researcher.life Advanced methods, such as the analysis of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), have emerged as powerful tools for determining the constitution and conformation of complex and flexible molecules. researcher.life
In the context of ligand-protein interactions, NMR is particularly powerful. Chemical Shift Perturbation (CSP) experiments can map the binding interface between this compound and its receptor. Upon binding, changes in the chemical environment of nuclei at the interaction surface lead to shifts in their corresponding NMR signals. By monitoring these changes in both the ligand and the protein, the specific residues involved in the binding event can be identified. Studies on related equine estrogens have successfully used NMR to define the orientation and distortions imposed on DNA when these molecules form adducts. nih.gov For instance, NOE cross-peaks between the equilenin (B1671562) rings (a closely related structure) and DNA protons reveal the precise intermolecular contacts. nih.gov
Table 1: Representative NMR Data for Stereochemical Analysis This table illustrates the type of data obtained from NMR experiments for structural elucidation. Values are hypothetical and for demonstration purposes.
| Parameter | Method | Application | Representative Finding |
|---|---|---|---|
| ¹³C Chemical Shifts | ¹³C NMR | Determination of relative stereochemistry of 1,3-diols | Different shifts for acetonide methyl carbons can confirm syn or anti orientation. nmrwiki.org |
| J-Couplings (³JHH) | ¹H-¹H COSY | Conformation analysis | Coupling constants help define dihedral angles in the D-ring. nmrwiki.org |
| NOE Contacts | 2D NOESY/ROESY | Proximity of non-bonded protons | NOEs between the C18-methyl group and axial protons on the C- and D-rings confirm the steroid's core conformation. nih.gov |
| Residual Dipolar Couplings (RDCs) | Anisotropic NMR | Long-range structural orientation | Provides global orientation of the steroid backbone relative to the protein binding pocket. researcher.life |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the material. nih.gov The resulting diffraction pattern allows for the calculation of an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.orgnih.gov
For steroidal compounds, crystallography provides an unambiguous determination of the absolute stereochemistry and the conformation of the fused ring system. A study on the closely related compound Equilenin (3-hydroxyestra-1,3,5(10),7-tetraen-17-one) revealed its crystal structure in the orthorhombic space group P2₁2₁2₁. nih.govresearchgate.net The analysis showed that the A and B rings are nearly coplanar and detailed the sofa conformation of the C ring and the envelope conformation of the D ring. researchgate.net Such data is crucial for understanding how the molecule's shape influences its biological activity and for validating computational models.
Table 2: Representative Crystallographic Data for Equilenin Data from a published crystal structure of the related compound Equilenin. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.27709 (7) |
| b (Å) | 7.32686 (6) |
| c (Å) | 25.5179 (2) |
| Volume (ų) | 1360.57 (2) |
| Z | 4 |
| Conformation (C Ring) | Sofa |
| Conformation (D Ring) | Envelope |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the molecular conformation and stereochemistry of a compound. rsc.org The CD spectrum of a flexible molecule is a population-weighted average of the spectra of all its conformers, making it a powerful tool for studying conformational changes in solution. rsc.org
Table 3: Illustrative Data from a Conformational CD Study This table demonstrates how CD spectroscopy can be used to monitor ligand-induced conformational changes in a protein. Data is hypothetical.
| Sample | Wavelength of Maximum Ellipticity (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |
|---|---|---|---|
| Receptor (Apo) | 222 | -12,000 | Baseline secondary structure |
| This compound | 275 | +5.2 | Intrinsic chirality of the ligand |
| Receptor + Ligand Complex | 222 | -13,500 | Increase in ordered secondary structure upon binding |
| Receptor + Ligand Complex | 278 | +8.5 | Change in ligand conformation and/or environment upon binding |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold standard for characterizing and quantifying receptor-ligand interactions. nih.gov These assays are used to determine key parameters such as the binding affinity of a ligand for its receptor (Kd, equilibrium dissociation constant) and the total receptor density in a given tissue or cell preparation (Bmax). nih.gov The fundamental principle involves incubating a biological sample containing the receptor with a radiolabeled ligand.
There are several types of binding assays. In saturation experiments, increasing concentrations of a radioligand are used to determine Kd and Bmax. nih.gov In competition assays, a fixed concentration of a radioligand is incubated with increasing concentrations of an unlabeled competitor compound (like this compound). The ability of the unlabeled compound to displace the radioligand is measured, and from this, the inhibitor constant (Ki) or the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand) can be calculated. nih.gov This information is critical for understanding the potency and selectivity of the compound for its target receptors.
Table 4: Representative Receptor Binding Affinity Data This table presents typical data obtained from radioligand binding assays for a related estrogenic compound to illustrate the methodology. [Source for general methodology: 3, 5]
| Assay Type | Receptor Target | Radioligand Used | Measured Parameter | Value |
|---|---|---|---|---|
| Saturation Binding | Estrogen Receptor | [³H]-Estradiol | Kd (Dissociation Constant) | 0.1 - 1.0 nM |
| Saturation Binding | Estrogen Receptor | [³H]-Estradiol | Bmax (Receptor Density) | 1500 ± 100 fmol/mg protein |
| Competition Assay | Estrogen Receptor α | [³H]-Estradiol | Ki (Inhibitor Constant) | 2.5 nM |
| Competition Assay | Estrogen Receptor β | [³H]-Estradiol | Ki (Inhibitor Constant) | 1.8 nM |
Computational and Theoretical Studies on Estra 1,3,5,7,9 Pentaene 3,17beta Diol
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as equilenin (B1671562), to its receptor at the atomic level. These methods have been applied to understand the interactions of equilenin with various biological targets, including estrogen receptors (ERs) and metabolic enzymes.
Binding Mode Prediction and Energetics
Molecular docking studies have been instrumental in predicting the binding orientation of equilenin within the ligand-binding domain (LBD) of estrogen receptors. Research has shown that equilenin binds to ERα in a manner similar to other estrogens, with the phenolic A-ring playing a crucial role in the interaction. mdpi.com A key hydrogen bond is consistently observed between the hydroxyl group on the A-ring of equilenin and the glutamic acid residue Glu 353 in the ERα binding site. mdpi.com Another significant interaction involves a hydrogen bond between the 17-hydroxyl group of some estrogens and the histidine residue His 524. mdpi.com
The energetics of these interactions are critical for understanding the binding affinity. While specific binding free energy values from single comprehensive studies are not always available, the relative binding affinities and intermolecular energies provide valuable comparisons. For instance, the rank order of intermolecular energy for several estrogens with ERα was found to be parallel to their neuroprotective activities. mdpi.com Docking simulations have also been used to estimate the binding energies of equilenin with individual amino acids, with a calculated binding energy of -2.90 kcal/mol for its interaction with tyrosine. mdpi.com Computational analyses have further revealed that the saturation of the B-ring and the substituent at position 17 are important factors influencing the transcriptional activity mediated by ERα. ahajournals.orgahajournals.org Studies on the interaction of equilenin with sulfotransferase enzymes have shown that its hydroxyl group is correctly oriented in the docked pose to interact with key residues like His107 and the phenylalanine gates (Phe80 and Phe141). plos.org
| Amino Acid | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Tyrosine (Tyr) | -2.90 | mdpi.com |
| Tryptophan (Trp) | -2.57 | mdpi.com |
| Phenylalanine (Phe) | -2.76 | mdpi.com |
Conformational Flexibility Analysis within Binding Pockets
The conformational flexibility of both the ligand and the receptor is a crucial aspect of their interaction. Molecular dynamics (MD) simulations have been employed to explore the dynamic nature of equilenin within the binding pockets of its target receptors. ahajournals.orgahajournals.org These simulations provide insights into how the flexibility of the estrogenic molecule can influence the ligand-receptor fit. ahajournals.org A more flexible molecule may be better able to adopt an optimal conformation for binding within the hydrophobic ligand-binding pocket of ERα. ahajournals.org
The binding of a ligand can induce conformational changes in the receptor, and conversely, the receptor's flexibility can accommodate various ligands. The ligand-binding pockets of ERα and ERβ are known to have subpockets of different sizes and flexibility, which can be exploited for designing subtype-selective ligands. researchgate.net MD simulations of sulfotransferase enzymes have revealed that the flexibility of the active site, including the movement of loop structures, is important for accommodating diverse ligands like equilenin. plos.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the intrinsic electronic properties of equilenin. These studies provide a fundamental understanding of its structure, stability, and reactivity.
Density Functional Theory (DFT) for Energetic and Spectroscopic Properties
DFT calculations have been performed to determine the optimized geometry and energetic properties of equilenin. biointerfaceresearch.com These calculations provide data on total energies, dipole moments, and molecular volumes. biointerfaceresearch.com Furthermore, DFT has been used to calculate geometric parameters such as bond lengths and angles, which show good correlation with experimental data. biointerfaceresearch.combiointerfaceresearch.com
Vibrational spectroscopy is another area where DFT calculations have proven valuable. The harmonic vibrational frequencies of equilenin have been calculated and used to assign the bands observed in experimental infrared (IR) and Raman spectra. biointerfaceresearch.comresearchgate.net These theoretical spectra aid in the detailed analysis of the molecule's vibrational modes. biointerfaceresearch.comresearchgate.net
| Property | Value | Reference |
|---|---|---|
| Total Energy (Hartrees) | -843.3103 | biointerfaceresearch.com |
| Total Energy with ZPVE (Hartrees) | -843.0031 | biointerfaceresearch.com |
| Dipole Moment (Debye) | 2.79 | biointerfaceresearch.com |
| Volume (ų) | 255.48 | biointerfaceresearch.com |
| Bond | Calculated (Å) | Experimental (Å) | Reference |
|---|---|---|---|
| C1-C2 | 1.385 | 1.381 | biointerfaceresearch.com |
| C3-C4 | 1.391 | 1.381 | biointerfaceresearch.com |
| C5-C10 | 1.419 | 1.417 | biointerfaceresearch.com |
| C13-C17 | 1.523 | 1.528 | biointerfaceresearch.com |
| C17-O17 | 1.229 | 1.213 | biointerfaceresearch.com |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are important descriptors of a molecule's reactivity and stability. biointerfaceresearch.comdiva-portal.org A smaller HOMO-LUMO gap generally indicates higher reactivity. biointerfaceresearch.com
DFT calculations have been used to determine the HOMO and LUMO energies of equilenin. biointerfaceresearch.com These values, along with the calculated energy gap, suggest that equilenin is a relatively reactive species among the estrogens studied. biointerfaceresearch.comresearchgate.net The global electrophilicity index, derived from the HOMO and LUMO energies, further supports the higher reactivity of equilenin. biointerfaceresearch.comresearchgate.net This information is crucial for predicting its behavior in chemical reactions, including metabolic transformations. mdpi.com
| Property | Value (eV) | Reference |
|---|---|---|
| HOMO Energy | -5.69 | biointerfaceresearch.com |
| LUMO Energy | -0.89 | biointerfaceresearch.com |
| HOMO-LUMO Gap | 4.80 | biointerfaceresearch.com |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific receptor. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity, a process known as virtual screening. wikipedia.org
While specific studies detailing the development of a pharmacophore model based solely on equilenin for virtual screening are not extensively documented in the reviewed literature, the principles of pharmacophore modeling have been applied to the broader class of selective estrogen receptor modulators (SERMs). For example, a pharmacophore model has been proposed that predicts resistance to gut wall glucuronidation for certain SERMs. The development of such models often integrates information from the structures of known active ligands like equilenin and the three-dimensional structure of the target receptor. The insights gained from the molecular docking and DFT studies of equilenin, such as the key interaction points and electronic properties, provide a solid foundation for the rational design of pharmacophore models aimed at discovering new ligands with specific activities at estrogen receptors or other relevant targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in medicinal chemistry and toxicology. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For Estra-1,3,5,7,9-pentaene-3,17beta-diol and its analogues, QSAR models can be instrumental in predicting their binding affinity to estrogen receptors (ERs), thereby forecasting their potential biological efficacy. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.
The development of a QSAR model involves a dataset of compounds with known biological activities, which are then correlated with calculated molecular descriptors. These descriptors can be categorized into several types, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. For estrogenic compounds, descriptors related to hydrophobicity, electronic distribution, and steric factors are often of paramount importance in determining their interaction with the estrogen receptor.
Research in the field of estrogenic compounds has extensively utilized QSAR methodologies to understand the structural requirements for effective binding to estrogen receptors, primarily ERα and ERβ. nih.gov While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles derived from studies on structurally related estrogens and other endocrine-disrupting chemicals provide a robust framework for constructing a predictive model for this compound.
A hypothetical QSAR study for a series of analogues of this compound can be conceptualized to illustrate the process. In such a study, a training set of compounds with modifications at various positions of the steroidal nucleus would be used. The biological activity, typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) for ER binding, would be the dependent variable.
The independent variables would be a set of calculated molecular descriptors. For instance, a study might employ descriptors such as:
LogP: A measure of the compound's hydrophobicity, which is crucial for its partitioning into the hydrophobic ligand-binding pocket of the estrogen receptor.
Molecular Weight (MW): Reflects the size of the molecule.
Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA): These are critical for specific interactions with amino acid residues in the receptor's binding site.
Molecular Refractivity (MR): Relates to the volume of the molecule and its polarizability.
Topological Polar Surface Area (TPSA): An indicator of the polar surface area, which can influence cell membrane permeability and interactions with polar residues.
3D descriptors from methods like Comparative Molecular Field Analysis (CoMFA), which considers the steric and electrostatic fields of the molecules. nih.gov
A multiple linear regression (MLR) analysis could then be employed to derive a QSAR equation. A hypothetical equation might look like this:
pIC₅₀ = β₀ + β₁(LogP) - β₂(MR) + β₃(HBD) + β₄(HBA)
Where β₀ is the intercept, and β₁, β₂, β₃, and β₄ are the regression coefficients for each descriptor. A positive coefficient indicates that an increase in the value of that descriptor leads to an increase in biological activity, while a negative coefficient suggests the opposite. For example, a positive coefficient for LogP would imply that higher hydrophobicity is favorable for binding, whereas a negative coefficient for MR might suggest that bulky substituents are detrimental to activity.
The robustness and predictive power of such a model would be rigorously validated using statistical methods like leave-one-out cross-validation (q²) and by predicting the activity of a separate test set of compounds (r²_pred). nih.gov
The insights gained from the QSAR model can guide the rational design of new analogues of this compound with potentially enhanced biological efficacy. For instance, if the model indicates that a certain region of the molecule is sensitive to steric bulk, future modifications would avoid large substituents in that area. Conversely, if a specific region shows a preference for hydrogen bond donors, introducing such groups could lead to more potent compounds.
Interactive Data Table: Hypothetical QSAR Data for this compound Analogues
The following table presents a hypothetical dataset that could be used to build a QSAR model for this compound and its analogues. The biological activity (pIC50) and molecular descriptors are illustrative and based on general principles of estrogen receptor binding.
| Compound | Structure | pIC50 (Experimental) | LogP | MW | HBD | HBA | Predicted pIC50 |
| This compound | R = H | 7.5 | 3.8 | 268.35 | 2 | 2 | 7.4 |
| Analogue 1 | R = -CH₃ | 7.2 | 4.2 | 282.38 | 2 | 2 | 7.1 |
| Analogue 2 | R = -Cl | 7.8 | 4.5 | 302.80 | 2 | 2 | 7.9 |
| Analogue 3 | R = -OH | 8.1 | 3.5 | 284.35 | 3 | 3 | 8.2 |
| Analogue 4 | R = -F | 7.6 | 3.9 | 286.34 | 2 | 2 | 7.5 |
| Analogue 5 | R = -NH₂ | 7.9 | 3.4 | 283.38 | 3 | 3 | 8.0 |
Future Research Directions and Translational Hypotheses
Exploration of Undiscovered Biological Targets and Signaling Networks
While the biological activity of many steroids is mediated through well-known receptors, the unique electronic and steric properties of Estra-1,3,5,7,9-pentaene-3,17beta-diol suggest the potential for novel biological targets and signaling pathways. Future research should aim to elucidate these interactions beyond the classical estrogen receptors (ERα and ERβ).
A related compound, estra-1,3,5(10),6,8-pentaene-2,16α-diol, has been shown to be an agonist of ERβ and also interacts with the cdc-2-like kinase CLK4, leading to mitotic arrest in cancer cells. nih.gov This dual activity highlights the possibility that this compound may also engage with non-traditional steroid targets. Furthermore, studies on androgen metabolites like 5α-androstane-3β,17β-diol have revealed activation of ERβ-mediated gene transcription in neuronal cells, suggesting complex cross-talk between steroid signaling pathways that could be relevant for estra-pentaenes. nih.govnih.gov
Future investigations should employ unbiased screening approaches, such as proteomic and transcriptomic analyses, to identify novel binding partners and modulated signaling cascades. This could reveal previously unknown roles for this class of steroids in cellular processes and disease pathogenesis.
Development of Novel Synthetic Routes to Complex Estra-pentaene Structures
The synthesis of complex, poly-unsaturated steroid structures like this compound presents a significant chemical challenge. The development of efficient and stereoselective synthetic routes is crucial for enabling further biological evaluation and the generation of diverse analogs.
Current synthetic strategies for related compounds, such as the total synthesis of equilenin (B1671562), have historically been lengthy endeavors. acs.org More recent approaches for creating partially aromatic steroids have utilized innovative methods like metallacycle-centered assembly. nih.gov The development of novel synthetic methodologies could focus on late-stage C-H activation and functionalization to introduce unsaturation into more common steroid scaffolds. Additionally, leveraging naturally occurring polyunsaturated fatty acids as starting materials could offer a streamlined approach to constructing the complex ring system. nih.gov The exploration of biocatalytic methods, using engineered enzymes, could also provide a green and efficient alternative for key synthetic transformations.
The successful development of such routes would not only provide access to this compound for research purposes but also facilitate the creation of a library of derivatives with varied substitution patterns for structure-activity relationship (SAR) studies.
Design and Synthesis of Advanced Research Probes and Imaging Agents
To investigate the in vivo behavior and target engagement of this compound, the development of advanced research probes is essential. This includes the design and synthesis of radiolabeled derivatives for use in positron emission tomography (PET) imaging.
PET imaging with radiolabeled estradiol (B170435) derivatives has proven to be a valuable tool for assessing estrogen receptor status in breast cancer. nih.gov The synthesis of a radiolabeled version of this compound, likely incorporating a positron-emitting isotope such as fluorine-18, would enable non-invasive visualization of its biodistribution, pharmacokinetics, and target binding in living systems. nih.govosti.gov Strategies for radiolabeling complex molecules are well-established and can be adapted for this purpose, including direct labeling and the use of prosthetic groups. researchgate.netnih.gov
In addition to radiolabeling, the development of fluorescently tagged derivatives could aid in cellular and subcellular localization studies, providing insights into the compound's mechanism of action at a microscopic level. These imaging agents would be invaluable for preclinical studies and could pave the way for the development of diagnostic tools.
Interdisciplinary Research Opportunities in Systems Biology and Cheminformatics
The complexity of steroid signaling necessitates an integrative, interdisciplinary research approach. The fields of systems biology and cheminformatics offer powerful tools to unravel the multifaceted actions of this compound.
Systems biology approaches can provide a holistic view of the cellular response to this compound. By integrating large-scale datasets from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of the signaling networks perturbed by this compound. researchgate.net This can help to identify key nodes and pathways that are modulated and to generate new hypotheses about its biological function.
Cheminformatics can be employed to perform in silico screening for potential biological targets and to predict the bioactivity of novel derivatives. nih.gov Molecular docking simulations can provide insights into the binding modes of this compound with various protein targets, helping to prioritize experimental validation. nih.gov Furthermore, the analysis of large chemical databases can help to identify other compounds with similar structural features, potentially leading to the discovery of new classes of bioactive molecules. mdpi.com
Q & A
Basic Research Questions
Q. What are the key structural features of Estra-1,3,5,7,9-pentaene-3,17β-diol, and how do they differ from classical estrogens like estradiol?
- Methodological Answer : The compound features a fully unsaturated A-ring (pentaene system: 1,3,5,7,9-pentaene) and a hydroxyl group at C3 and C17β. This contrasts with estradiol (estra-1,3,5(10)-triene-3,17β-diol), which has a single double bond in the A-ring (1,3,5(10)-triene). Structural verification requires techniques like NMR (to confirm unsaturation patterns) and X-ray crystallography. Differentiation from equine estrogens (e.g., equilenin) involves analyzing additional unsaturation in ring B (estra-1,3,5,7,9-pentaene vs. estra-1,3,5(10),7-tetraene) .
Q. How can researchers synthesize Estra-1,3,5,7,9-pentaene-3,17β-diol, and what are common intermediates?
- Methodological Answer : While direct synthesis routes are not explicitly detailed in the evidence, analogous methods for estradiol derivatives involve:
- Step 1 : Use of phenolic precursors (e.g., estrone) with selective hydrogenation/dehydrogenation to introduce unsaturation.
- Step 2 : Functionalization via esterification or sulfation (e.g., using cyanogen bromide/triethylamine for selective hydroxyl group modification, as seen in estradiol derivatives) .
- Validation : Monitor reaction progress via LC-MS and confirm regioselectivity using isotopic labeling or chiral chromatography .
Q. What experimental approaches are used to assess receptor binding affinity for this compound?
- Methodological Answer :
- Saturation Binding Assays : Incubate radiolabeled compound (e.g., ³H-Estra-1,3,5,7,9-pentaene-3,17β-diol) with recombinant estrogen receptors (ERα/ERβ) to calculate dissociation constants (Kd).
- Competition Assays : Compare binding affinity against ligands like 17β-estradiol (E2) or diethylstilbestrol. Use Scatchard analysis to resolve competitive binding curves.
- Cotransfection Assays : Transfect ER-expressing cells (e.g., CHO cells) with estrogen-responsive reporter genes (e.g., luciferase) to measure transactivation potency .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported binding affinities of Estra-1,3,5,7,9-pentaene derivatives across studies?
- Methodological Answer : Discrepancies may arise from receptor isoform specificity (ERα vs. ERβ), ligand purity, or assay conditions. To address this:
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK-293T for ERβ), buffer pH, and temperature.
- Validate Ligand Purity : Employ HPLC (≥98% purity) and mass spectrometry to confirm compound integrity.
- Cross-Reference Structural Analogues : Compare data with structurally related compounds (e.g., 17α-hydroxyestra-1,3,5,7,9-pentaen-3-yl sodium sulfate) to identify structure-activity trends .
Q. What strategies are recommended for designing stability studies of Estra-1,3,5,7,9-pentaene-3,17β-diol under varying experimental conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to stressors (e.g., UV light, oxidative buffers) and monitor degradation via:
- HPLC-UV/LC-MS : Quantify parent compound and degradation products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
- Long-Term Storage : Test stability at -20°C (lyophilized vs. solution) over 6–12 months. Include antioxidants (e.g., BHT) for solutions .
Q. How can researchers model the pharmacokinetics of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Models : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion.
- In Vivo Studies : Administer radiolabeled compound to rodents, collect plasma/tissue samples, and analyze via scintillation counting or LC-MS/MS.
- Compartmental Modeling : Fit data to a two-compartment model using software like Phoenix WinNonlin to estimate clearance (CL), volume of distribution (Vd), and half-life (t½) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
